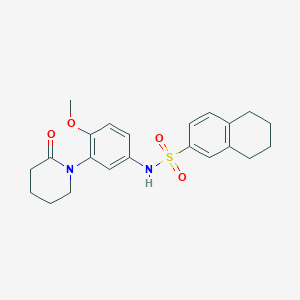
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime is a versatile chemical compound with intriguing properties that make it valuable in various scientific research fields.
Métodos De Preparación
The synthesis of 5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime typically involves the reaction of 2-methyl-5-pyrimidinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.
Materials Science: This compound is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime can be compared with other similar compounds, such as:
2-Pyridinecarboxaldehyde: This compound has a similar structure but lacks the oxime group, which affects its reactivity and applications.
4-Pyridinecarboxaldehyde: Another related compound with a different substitution pattern on the pyridine ring, leading to distinct chemical properties and uses.
2-Methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation: A more complex compound derived from pyridinecarboxaldehyde, used in coordination chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and applications.
Propiedades
IUPAC Name |
(NE)-N-[(2-methylpyrimidin-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-7-2-6(3-8-5)4-9-10/h2-4,10H,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQUGHOUFGFTAF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2773782.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)


![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)
![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
